Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of a carbamate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester typically involves the reaction of a suitable amine with a carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the carbamate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines.
Scientific Research Applications
Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester is unique due to its bicyclic structure and specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Carbamic acid derivatives, particularly those with complex bicyclic structures such as N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester (CAS Number: 1027343-56-1), exhibit a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a carbamate functional group, contributing to its unique chemical properties. The molecular formula is C15H24N2O2 with a molecular weight of 252.37 g/mol.
Carbamic acid derivatives can influence various biological pathways through interactions with specific molecular targets. The compound is known to interact with:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are involved in numerous physiological processes. The specific interactions of this compound with GPCRs can modulate pathways related to pain perception and inflammation .
- Ion Channels : The compound has been identified as a sodium channel blocker, particularly inhibiting human Nav1.8 sodium channels with high affinity (IC50 = 8 nM). This action is significant in the context of neuropathic pain management .
Biological Activity
Research indicates that this carbamic acid derivative exhibits several biological activities:
- Antinociceptive Effects : Studies have demonstrated that the compound reduces behavioral responses in various models of neuropathic and inflammatory pain. This suggests potential applications in pain management therapies .
- Neuroprotective Properties : Preliminary findings indicate that the compound may offer neuroprotection in models of cerebral ischemia, possibly through its effects on ion channels and GPCRs .
Case Study 1: Pain Management
In a controlled study involving animal models of neuropathic pain, administration of the compound resulted in significant reductions in pain-related behaviors compared to control groups. The results suggest that the sodium channel blocking activity contributes to its antinociceptive effects.
Case Study 2: Neuroprotection
Another study focused on the compound's effects during ischemic conditions showed that it could reduce neuronal cell death and improve functional outcomes post-injury. These findings support further investigation into its potential as a therapeutic agent for stroke and other neurodegenerative conditions.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar carbamic acid derivatives:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]- | Contains a cyclohexane ring; moderate sodium channel inhibition | Moderate analgesic effects |
Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]- | Similar structure but with different substituents; lower affinity for sodium channels | Limited analgesic activity |
The unique bicyclic structure and specific functional groups of N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester contribute to its distinct pharmacological profile compared to other carbamate compounds.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-3-(methylcarbamoyl)-2-bicyclo[3.1.1]heptanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-15(2,3)21-14(20)18-12-10(13(19)17-6)7-9-8-11(12)16(9,4)5/h9-12H,7-8H2,1-6H3,(H,17,19)(H,18,20)/t9-,10-,11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSIKXXIIVDHAW-BJDJZHNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)NC(=O)OC(C)(C)C)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]([C@@H]([C@@H]1C2)NC(=O)OC(C)(C)C)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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